molecular formula C22H23N3O5S B12460902 (3aS,4R,9bR)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

(3aS,4R,9bR)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B12460902
M. Wt: 441.5 g/mol
InChI Key: AADFPGDAPCFCEB-DXIQSLLYSA-N
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Description

The compound (3aS,4R,9bR)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a complex organic molecule with potential applications in various scientific fields. This compound features a morpholinylsulfonyl group, a nitro group, and a cyclopentaquinoline core, making it a unique structure for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4R,9bR)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline typically involves multiple steps, including the formation of the cyclopentaquinoline core, the introduction of the nitro group, and the attachment of the morpholinylsulfonyl group. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the cyclopentaquinoline core through cyclization of appropriate precursors.

    Nitration: Introduction of the nitro group using nitrating agents such as nitric acid or nitrating mixtures.

    Sulfonylation: Attachment of the morpholinylsulfonyl group using sulfonyl chlorides and morpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Scale-Up: Adapting laboratory-scale reactions to industrial-scale production while maintaining efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(3aS,4R,9bR)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline: can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.

    Reduction: Reduction of the nitro group to an amine using reducing agents like hydrogen gas or metal hydrides.

    Substitution: Replacement of functional groups with other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

(3aS,4R,9bR)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline: has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3aS,4R,9bR)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibit or activate enzyme activity by binding to the active site or allosteric sites.

    Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

    Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

(3aS,4R,9bR)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline: can be compared with similar compounds such as:

This compound in various fields.

Properties

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

IUPAC Name

4-[4-[(3aS,4R,9bR)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]phenyl]sulfonylmorpholine

InChI

InChI=1S/C22H23N3O5S/c26-25(27)16-6-9-21-20(14-16)18-2-1-3-19(18)22(23-21)15-4-7-17(8-5-15)31(28,29)24-10-12-30-13-11-24/h1-2,4-9,14,18-19,22-23H,3,10-13H2/t18-,19+,22+/m1/s1

InChI Key

AADFPGDAPCFCEB-DXIQSLLYSA-N

Isomeric SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)[C@H]3[C@H]4CC=C[C@H]4C5=C(N3)C=CC(=C5)[N+](=O)[O-]

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3C4CC=CC4C5=C(N3)C=CC(=C5)[N+](=O)[O-]

Origin of Product

United States

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